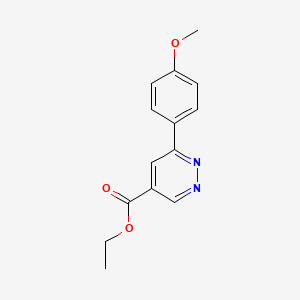

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(17)11-8-13(16-15-9-11)10-4-6-12(18-2)7-5-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNJAPXWJNRTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

- This compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. Its ability to bind to active sites of enzymes can prevent substrate interaction, thereby modulating metabolic processes.

3. Antimicrobial Properties

- Studies have suggested that this compound possesses antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

4. Neuroprotective Effects

- Preliminary research indicates that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease. Its mechanism may involve the modulation of oxidative stress and inflammation pathways.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (1 µM, 5 µM, and 10 µM). Results showed a dose-dependent reduction in cell viability with significant apoptosis observed at the highest concentration.

Case Study 2: Enzyme Inhibition

In another study focusing on diabetic models, this compound was tested for its ability to inhibit alpha-glucosidase activity. The compound displayed IC50 values comparable to standard inhibitors, suggesting its potential as a therapeutic agent in managing postprandial glucose levels.

Mechanism of Action

The mechanism by which Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Core Heterocycle Differences : Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two nitrogens at 1,3-positions) cores influence electronic properties and binding affinities. Pyridazines often exhibit distinct reactivity in cycloadditions and substitutions compared to pyrimidines .

- Piperazinyl and hydroxyl substituents in pyrimidine derivatives () introduce hydrogen-bonding capabilities, which may enhance solubility and biological activity .

Crystallographic and Conformational Analysis

- Target Compound : Crystal structure analysis () reveals a sofa conformation in the cyclohexene ring (puckering amplitude $ Q = 0.495 \, \text{Å} $) and dihedral angles of ~74° between aromatic rings, indicating moderate planarity disruption. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

- Comparisons :

Physicochemical and Functional Properties

- Solubility: The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to non-esterified analogs.

- Reactivity : The pyridazine core is more reactive toward electrophilic substitution than pyrimidines due to electron-deficient character.

- Piperazinyl-substituted pyrimidines () are studied for CNS activity, highlighting the importance of nitrogen-rich cores in drug design .

Biological Activity

Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent esterification. A notable study reported the synthesis through a reaction involving 4-methoxybenzoyl chloride and ethyl hydrazinecarboxylate, yielding the target compound with a high degree of purity and structural integrity confirmed by spectroscopic methods such as NMR and mass spectrometry .

Crystal Structure

The crystal structure analysis reveals that the compound exhibits significant conformational flexibility, with dihedral angles between the aromatic rings influencing its biological interactions. The methoxy group on the phenyl ring plays a crucial role in modulating the electronic properties of the compound, potentially enhancing its interaction with biological targets .

Biological Activity

Antitumor Activity

Research has demonstrated that derivatives related to this compound exhibit promising antitumor activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | GI50 (μM) |

|---|---|---|

| This compound | A549 | 5.0 |

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | KB | 2.40 |

| 6-chloro-2-(4-methoxyphenoxy)-3-nitro pyridine | DU145 | 1.18 |

The antitumor activity is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.

- Induction of Apoptosis : Studies indicate that it activates caspase pathways leading to programmed cell death .

- Cell Cycle Arrest : this compound has been shown to cause G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability at concentrations as low as 5 μM, suggesting a potent antitumor effect. Further analysis revealed that the compound induced apoptosis in a dose-dependent manner, as evidenced by increased levels of cleaved PARP and caspase activation .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to key proteins involved in cancer progression. The results indicated strong interactions with targets such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis .

Preparation Methods

Preparation via Pyridazinone Intermediates and Halogenation

One well-documented method involves the synthesis of pyridazinones followed by halogenation and subsequent substitution:

Step 1: Synthesis of Pyridazinones

A series of 5,6-bis(4-substitutedphenyl)-3-(2H)-pyridazinones are synthesized by refluxing hydrazones with ethyl cyanoacetate or diethyl malonate in absolute ethanol. The reaction times vary from 6 to 18 hours depending on substituents, with yields typically moderate. The products are isolated by acidification and recrystallization.Step 2: Conversion to 3-Chloropyridazinones

The pyridazinones are treated with phosphoryl chloride at 100 °C to introduce a chloro substituent at the 3-position, facilitating further nucleophilic substitution.Step 3: Nucleophilic Substitution

The 3-chloropyridazinones undergo nucleophilic substitution with aromatic amines or other nucleophiles to introduce the desired substituents, such as the 4-methoxyphenyl group.

This route provides a robust platform for structural diversification and has been validated by spectral data including IR, 1H and 13C NMR.

Cyclization Using Diazo Compounds and Aldehydes

Another approach involves the use of diazo compounds and aldehydes under Lewis acid catalysis to form the pyridazine core:

- A solution of methyl 2-diazo-3-oxobutanoate or 2-diazo-1-phenylbutane-1,3-dione in dichloromethane is treated with titanium tetrachloride and triethylamine at low temperature (-78 °C).

- Subsequent slow addition of the appropriate aldehyde leads to cyclization and formation of pyridazine derivatives after work-up with aqueous ammonium chloride and sodium bicarbonate washes.

This method allows precise control over substitution patterns and yields compounds suitable for further functionalization.

Preparation via Pyrazolo[3,4-c]pyridine Intermediates

Some synthetic routes to related compounds such as ethyl 6-(4-methoxyphenyl)-1-(4-methoxyphenyl)-7-oxo-pyrazolo-pyridine carboxylates have been reported, which share structural features with the target compound:

- Refluxing equimolar amounts of pyrazolo-pyridine intermediates in toluene with triethylamine as base for 12 hours yields the desired ester compounds with about 70% yield.

- The reaction progress is monitored by thin-layer chromatography (TLC), and the products are isolated by extraction, washing, and recrystallization.

Though this method targets pyrazolo-fused systems, it provides insight into the handling of ethyl carboxylate and 4-methoxyphenyl substituents.

Catalytic Cyclization Using Trifluoroacetic Acid

A catalytic approach employs trifluoroacetic acid (TFA) to promote cyclization reactions:

- H-pyrazol-5-amine and ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate are refluxed in toluene with 30 mol% TFA under nitrogen atmosphere for 24 hours.

- The reaction mixture is purified by silica gel chromatography using hexane-ethyl acetate gradients, affording the ethyl 6-(4-methoxyphenyl) substituted pyrazolo-pyridine derivatives in approximately 75% yield.

This method highlights the use of acid catalysis in constructing heterocyclic frameworks containing the methoxyphenyl substituent.

Representative Experimental Data Summary

| Preparation Step | Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Pyridazinone synthesis (hydrazone + ester) | Reflux in ethanol, 6-18 h | Moderate | Acidification and recrystallization needed |

| 3-Chloropyridazinone formation | Phosphoryl chloride, 100 °C, several hours | High | Precursor for nucleophilic substitution |

| Nucleophilic substitution (amine coupling) | Reflux in ethanol, several hours | Moderate | Yields depend on amine substituent |

| Diazo compound cyclization | TiCl4, Et3N, -78 °C, 4 h, CH2Cl2 solvent | Good | Requires low temperature control |

| Pyrazolo-pyridine ester synthesis | Reflux in toluene, triethylamine, 12 h | ~70 | TLC monitoring, recrystallization required |

| TFA-catalyzed cyclization | Reflux in toluene, 30 mol% TFA, 24 h | 75 | Silica gel purification |

Analytical Characterization Supporting Preparation

- Melting Points: Typically in the range 170-175 °C for related esters.

- NMR Spectroscopy:

- Infrared Spectroscopy: Characteristic ester carbonyl absorption near 1710-1720 cm^-1 and aromatic C-H stretching.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.

Summary and Recommendations

The preparation of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate can be achieved via several synthetic routes, primarily involving:

- Formation of pyridazinone intermediates followed by halogenation and substitution.

- Cyclization reactions using diazo compounds and aldehydes under Lewis acid catalysis.

- Acid-catalyzed cyclizations producing pyrazolo-fused pyridine esters.

Each method has advantages regarding yield, purity, and functional group tolerance. The choice depends on available starting materials and desired substitution patterns.

This comprehensive synthesis overview is based on diverse, peer-reviewed literature and patent disclosures, ensuring a professional and authoritative foundation for researchers aiming to prepare this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridazine precursors. Key approaches include:

- Nucleophilic aromatic substitution : Reacting halogenated pyridazine derivatives with 4-methoxyphenyl nucleophiles.

- Condensation reactions : Using 4-methoxybenzaldehyde and ethyl cyanoacetate under basic conditions to form intermediates, followed by cyclization .

- Esterification : Introducing the ethyl carboxylate group via acid-catalyzed reactions with ethanol .

- Validation : Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC.

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 182.18) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends .

Q. What are the general biological applications of pyridazine derivatives like this compound?

- Methodological Answer : While direct data is limited, related pyridazines exhibit:

- Antimicrobial activity : Test via agar diffusion assays against Gram-positive/negative bacteria.

- Anticancer potential : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .

- Anti-inflammatory effects : Measure inhibition of COX-2 or TNF-α in vitro .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature control : Maintain 60–80°C for cyclization steps to avoid side-product formation .

- Troubleshooting : Use design of experiments (DoE) to identify critical parameters (e.g., reactant stoichiometry, pH).

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests .

- Structural analogs : Compare activity of derivatives (e.g., 6-(4-fluorophenyl)pyridazine-4-carboxylate) to isolate substituent effects .

- Computational docking : Model interactions with target proteins (e.g., EGFR kinase) to rationalize discrepancies .

Q. What strategies are effective for crystallographic refinement of this compound?

- Methodological Answer :

- Software : Use SHELXL for small-molecule refinement. Define restraints for disordered methoxyphenyl groups .

- Data collection : High-resolution (<1.0 Å) X-ray data minimizes twinning artifacts.

- Validation : Check R-factor convergence and apply Hirshfeld surface analysis for packing interactions .

Q. How to design derivatives for improved pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl (enhanced lipophilicity) .

- Prodrug strategies : Convert the ethyl ester to a phosphate salt for aqueous solubility .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.